1S/C14H18O3/c1-17-13 (15)14 (16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3
.
Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a chemical compound with the molecular formula and a molecular weight of 234.29 g/mol. This compound is recognized for its potential applications in scientific research and medicinal chemistry, particularly due to its unique structural features, which include a cyclopentyl group and a hydroxyl group attached to a phenylacetate moiety.
This compound can be synthesized through various methods, primarily involving esterification processes. It is also available from chemical suppliers for research purposes, highlighting its significance in biochemical studies and drug development.
Methyl 2-cyclopentyl-2-hydroxyphenylacetate falls under the category of esters, specifically aromatic esters. It is significant in the realm of organic chemistry due to its functional groups that allow for diverse chemical reactivity.
The synthesis of methyl 2-cyclopentyl-2-hydroxyphenylacetate typically involves the esterification of 2-cyclopentyl-2-hydroxyphenylacetic acid with methanol. This reaction is usually catalyzed by an acid catalyst and conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Methyl 2-cyclopentyl-2-hydroxyphenylacetate has a complex structure characterized by:
COC(=O)C(O)(C1CCCC1)c2ccccc2
.Methyl 2-cyclopentyl-2-hydroxyphenylacetate can undergo several types of chemical reactions:
The mechanism of action for methyl 2-cyclopentyl-2-hydroxyphenylacetate involves its interactions at the molecular level, where it binds with various biomolecules and enzymes. This compound influences cellular processes by:
Methyl 2-cyclopentyl-2-hydroxyphenylacetate has significant applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: